
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a pyridinyl-acetyl group and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridinyl-Acetyl Group: The pyridinyl-acetyl group is introduced via an acylation reaction using pyridine-4-acetic acid or its derivatives.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The pyridinyl group can be oxidized to form N-oxides.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: Pyridinyl N-oxides.
Reduction: Alcohol derivatives.
Deprotection: Free amine form of the compound.
Aplicaciones Científicas De Investigación
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The pyridinyl group can interact with enzymes or receptors, while the pyrrolidine ring provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-pyridin-4-yl-acetyl)-pyrrolidine: Lacks the Boc protecting group.
Uniqueness
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine is unique due to its specific chiral configuration, which can influence its interaction with biological targets and its overall reactivity. The presence of the Boc group also provides protection during synthetic processes, allowing for selective reactions to occur.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(2-pyridin-4-ylacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-4-5-13(18)14(19)11-12-6-8-17-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m0/s1 |
Clave InChI |
NZZWHXPFIPRCMV-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CC2=CC=NC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=O)CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


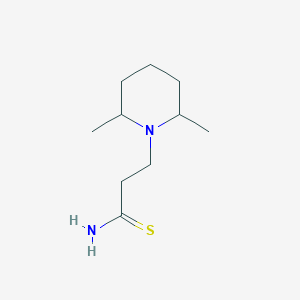
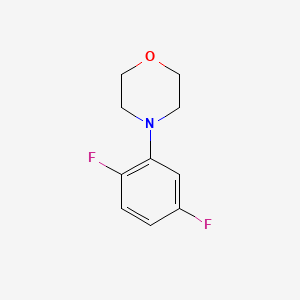
![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)
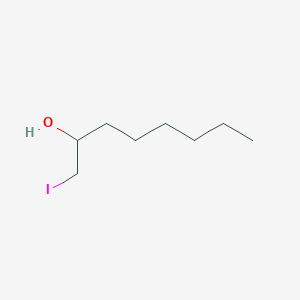
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)
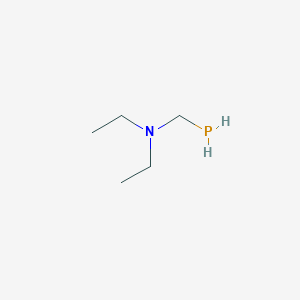
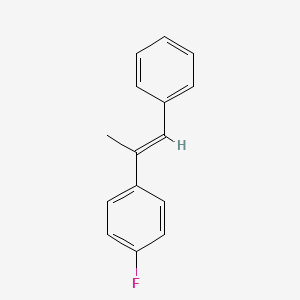
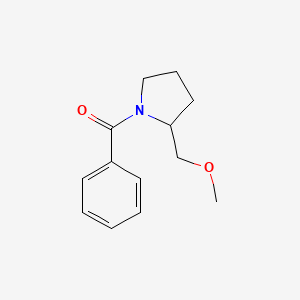
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
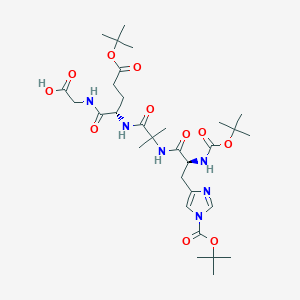
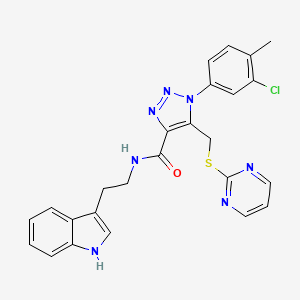
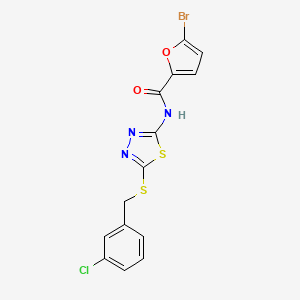
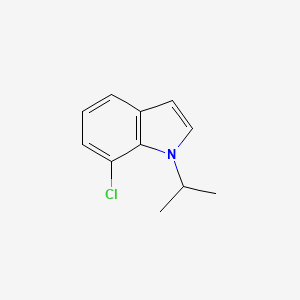
![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)
